molecular formula C6H3ClO3S B8635114 (3-Chlorothiophen-2-yl)-oxo-acetic acid

(3-Chlorothiophen-2-yl)-oxo-acetic acid

Cat. No. B8635114
M. Wt: 190.60 g/mol
InChI Key: PZVOBTBSLYUUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorothiophen-2-yl)-oxo-acetic acid is a useful research compound. Its molecular formula is C6H3ClO3S and its molecular weight is 190.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chlorothiophen-2-yl)-oxo-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorothiophen-2-yl)-oxo-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chlorothiophen-2-yl)-oxo-acetic acid

Molecular Formula

C6H3ClO3S

Molecular Weight

190.60 g/mol

IUPAC Name

2-(3-chlorothiophen-2-yl)-2-oxoacetic acid

InChI

InChI=1S/C6H3ClO3S/c7-3-1-2-11-5(3)4(8)6(9)10/h1-2H,(H,9,10)

InChI Key

PZVOBTBSLYUUGD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Chlorothiophen-2-yl)-oxo-acetic acid ethyl ester (4.37 g, 20 mmol) was stirred in a mixture of 100 ml water and 10 N NaOH (10 ml, 100 mmol) at room temperature for 20 hours. The reaction was then acidified with 3N HCl, and extracted with ethyl acetate (3×50 ml). The combined ethyl acetate extracts were dried over Na2SO4 and concentrated under vacuum to provide (3-chlorothiophen-2-yl)-oxo-acetic acid (3.55 g, 93%). MS (M−H)−: 188.96; 1H NMR (300 MHz, DMSO-d6) δ14.20 (1H, br s), 8.25 (1H, d, J=5.2 Hz), 7.34 (1H, d, J=5.2 Hz); IR (KBr) 3098, 1740, 1727, 1645, 1485, 1396, 1364, 1249 cm−1.
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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